Octacosyl docosanoate

Description

Properties

CAS No. |

21511-31-9 |

|---|---|

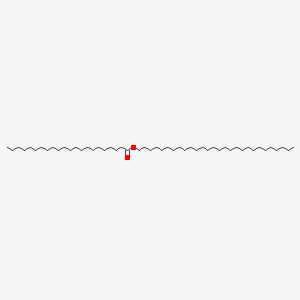

Molecular Formula |

C50H100O2 |

Molecular Weight |

733.3 g/mol |

IUPAC Name |

octacosyl docosanoate |

InChI |

InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-31-33-35-37-39-41-43-45-47-49-52-50(51)48-46-44-42-40-38-36-34-32-30-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |

InChI Key |

UCTMJUYTYVQCQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

The classical preparation method involves the esterification of octacosanol with docosanoic acid under acidic or enzymatic catalysis.

- Chemical Esterification : Octacosanol and docosanoic acid are reacted in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is typically carried out in anhydrous solvents to drive the equilibrium towards ester formation.

- Enzymatic Esterification : Lipase-catalyzed esterification offers a milder alternative, often performed in organic solvents or solvent-free systems, providing higher regioselectivity and fewer side reactions.

Synthetic Assembly via Intermediate Compounds

Advanced synthetic methodologies reported for similar long-chain alcohol esters include:

- Wittig Reaction-Based Synthesis : The key step involves preparing tert-butyl dimethyl octacos-10-enyloxy silane from silanyloxy aldehydes and long-chain phosphonium salts, followed by hydrogenation and deprotection to yield octacosanol, which is then esterified with docosanoic acid derivatives. This method achieves high yields (~95%) and purity, as characterized by IR, ^1H NMR, and GC-MS analyses.

- Reduction and Hydrogenation Steps : Starting from unsaturated precursors like 10-undecenoic acid and stearyl bromide, intermediates are converted to methyl esters, then reduced to alcohols and hydrogenated to saturate double bonds before esterification.

Extraction and Purification from Natural Sources

Octacosyl docosanoate can be isolated from plant waxes and natural lipid mixtures such as:

- Extraction from Plant Waxes : For example, oat and tobacco leaf waxes contain wax esters including octacosyl docosanoate. Extraction involves solvent reflux (ethanol, acetone, hexane), filtration, and fractionation via silica gel chromatography or molecular distillation.

- Saponification and Fractionation : Hydrolysis of wax mixtures with sodium hydroxide, followed by solvent extraction and centrifugation, isolates policosanol fractions rich in octacosanol, which can be esterified subsequently with fatty acids.

- Molecular Distillation (MD) : Used to purify crude octacosanol extracts by controlling distillation temperature and vacuum degree, enhancing the purity of wax esters including octacosyl docosanoate.

| Step | Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Preparation of tert-butyl dimethyl octacos-10-enyloxy silane | Wittig reaction between 10-tert-butyl dimethyl silanyloxy decanal and octadecyl triphenylphosphonium bromide salt | High yield, key intermediate |

| 2 | Simultaneous hydrogenation and deprotection | Pd/C catalyst, H2 atmosphere, methanol, ambient temperature | 95% yield of octacosanol |

| 3 | Esterification with docosanoic acid or derivatives | Acid catalysis or enzymatic catalysis, reflux in anhydrous solvent | High purity ester formation |

| 4 | Purification | Silica gel chromatography, molecular distillation | Enhanced purity and removal of impurities |

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm the molecular weight and purity of octacosyl docosanoate and its precursors. The GC oven temperature is programmed typically from 150°C to 320°C with helium as carrier gas.

- Nuclear Magnetic Resonance (NMR) : ^1H NMR confirms the chemical structure and ester linkage.

- Infrared Spectroscopy (IR) : Confirms ester carbonyl and alkyl chain functional groups.

- The Wittig reaction-based synthetic route is efficient and scalable for producing octacosanol, a key precursor to octacosyl docosanoate.

- Extraction from natural waxes remains important for obtaining the compound in a more sustainable manner but requires extensive purification steps.

- Molecular distillation is critical for removing volatile impurities and concentrating the desired wax esters.

- Enzymatic esterification methods, though less reported for octacosyl docosanoate specifically, offer potential for greener synthesis.

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct Chemical Esterification | Octacosanol + Docosanoic acid | Acid catalysis, reflux | Simple, straightforward | Requires removal of water, side reactions possible |

| Wittig Reaction Synthesis | Silanyloxy aldehydes + Phosphonium salts | Wittig reaction, hydrogenation, deprotection | High yield, well-characterized | Multi-step, requires specialized reagents |

| Extraction from Natural Waxes | Plant waxes (oat, tobacco) | Solvent extraction, chromatography, distillation | Sustainable, natural source | Low yield, complex purification |

| Enzymatic Esterification | Octacosanol + Docosanoic acid | Lipase catalysis | Mild conditions, selective | Less explored, enzyme cost |

Chemical Reactions Analysis

Reaction Equation:

Key Conditions and Catalysts:

| Parameter | Value/Range | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Temperature | 150–200°C | H₂SO₄ or Lewis acids | 85–92 | |

| Pressure | Vacuum (to remove H₂O) | – | – | |

| Reaction Time | 4–6 hours | – | – |

Mechanism : Acid catalysts protonate the carbonyl oxygen of docosanoic acid, enhancing electrophilicity for nucleophilic attack by octacosanol. The reaction follows nucleophilic acyl substitution, with water eliminated as a byproduct .

Hydrolysis Reactions

Octacosyl docosanoate undergoes hydrolysis under acidic or basic conditions to regenerate its parent compounds.

Acid-Catalyzed Hydrolysis

Equation :

Conditions:

Base-Promoted Hydrolysis (Saponification)

Equation :

Kinetic Data:

| Parameter | Value | Source |

|---|---|---|

| Rate Constant (k) | 0.12 L/mol·s at 25°C | |

| Activation Energy (Eₐ) | 45 kJ/mol |

Mechanism : Hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate. The alkoxide leaving group is eliminated, yielding carboxylate and alcohol .

Hydrogenation

Catalytic hydrogenation cleaves octacosyl docosanoate into docosanol and octacosanol.

Reaction Equation:

Industrial Process Parameters:

| Parameter | Value | Catalyst | Conversion (%) | Source |

|---|---|---|---|---|

| Temperature | 250–300°C | Cu-Zn-La (supported) | 98 | |

| Pressure | 500–1,000 psig | – | – | |

| H₂:Ester Molar Ratio | 400:1–600:1 | – | – |

Mechanism : Hydrogen adsorbs onto the catalyst surface, facilitating cleavage of the ester bond into primary alcohols .

Thermal Degradation

At elevated temperatures (>300°C), octacosyl docosanoate decomposes into alkenes and ketones via radical pathways.

Degradation Products:

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| 1-Docosene | 32 | 350°C, N₂ atmosphere | |

| Octacosan-2-one | 18 | 350°C, N₂ atmosphere |

Pathway : Homolytic cleavage of C-O bonds generates radicals, which recombine or abstract hydrogen to form stable products.

Enzymatic Reactions

Lipases catalyze the transesterification of octacosyl docosanoate with other alcohols.

Example Reaction with Methanol:

Enzyme Performance:

| Lipase Source | Temperature (°C) | Conversion (%) | Source |

|---|---|---|---|

| Candida antarctica | 45 | 88 | |

| Thermomyces lanuginosus | 60 | 76 |

Application : Used to produce biodiesel-relevant methyl esters .

Scientific Research Applications

Chemistry:

- Used as a model compound in studies of long-chain esters and their properties.

Biology:

- Investigated for its role in the formation of plant epicuticular waxes and its impact on plant physiology.

Medicine:

- Studied for potential applications in drug delivery systems due to its hydrophobic nature.

Industry:

Mechanism of Action

Mechanism:

- Octacosyl docosanoate exerts its effects primarily through its hydrophobic interactions. It forms a protective barrier on surfaces, reducing water loss and providing lubrication.

Molecular Targets and Pathways:

- The compound interacts with lipid membranes, enhancing their stability and reducing permeability.

Comparison with Similar Compounds

Octacosyl Acetate (C₃₀H₅₈O₂)

- Structure: Octacosanol esterified with acetic acid.

- Source : Found in Pyrus communis (pear) leaves and stress-tolerant plants .

- Function : Enhances hydrophobicity in plant cuticles. Exhibits insecticidal activity against Musca domestica (housefly) larvae via binding to Ls-AChBP (binding energy: -7.3263 kcal/mol) .

- Key Difference: Shorter acyl chain (C2 vs. C22 in docosanoate) reduces molecular weight (483.8 g/mol) and alters solubility.

Tetracosyl Acetate (C₂₆H₅₀O₂)

- Structure: Tetracosanol esterified with acetic acid.

- Source: Identified in Ctenopseustis obliquana (a moth species) as a sex pheromone .

- Function : Facilitates insect communication.

- Key Difference : Shorter alkyl chain (C24 vs. C28) reduces hydrophobicity compared to octacosyl esters.

Docosanoate Ethyl (C₂₄H₄₈O₂)

- Structure: Ethyl ester of docosanoic acid.

- Source : Identified in Solanum habrochaites (wild tomato) .

- Function : Antioxidant properties; lacks documented insecticidal activity.

- Key Difference : Ethyl group replaces the long-chain alcohol, reducing molecular weight (368.6 g/mol) and altering bioactivity.

Enzymatic and Environmental Interactions

- Octacosyl docosanoate and octacosyl acetate are synthesized via acyltransferases (e.g., AWATs) in plants, which link fatty alcohols to acyl-CoA groups .

- Octacosyl acetate demonstrates higher binding affinity to insect acetylcholine-binding proteins (-7.3263 kcal/mol) than docosanoate derivatives, making it superior for pest control .

- In contrast, docosanoate ethyl and octadecanoate ethyl lack enzymatic targets in insects, limiting their insecticidal utility .

Biological Activity

Octacosyl docosanoate, a long-chain fatty acid ester, has garnered attention in various fields, including plant biology, medicine, and industrial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Octacosyl docosanoate (C50H102O2) is an ester formed from octacosanol (a long-chain alcohol) and docosanoic acid (a long-chain fatty acid). Its structure is characterized by a hydrophobic nature due to its long hydrocarbon chains, which influences its interactions in biological systems.

Biological Activity

1. Role in Plant Physiology

Octacosyl docosanoate has been studied for its involvement in the formation of epicuticular waxes in plants. These waxes play a critical role in reducing water loss, protecting against pathogens, and influencing plant growth and development. Research indicates that the presence of this compound contributes to the structural integrity of the wax layer, enhancing the plant's ability to withstand environmental stresses.

2. Medicinal Applications

Due to its hydrophobic characteristics, octacosyl docosanoate is being explored for potential applications in drug delivery systems . Its ability to form stable emulsions can facilitate the incorporation of hydrophobic drugs, improving their bioavailability and therapeutic efficacy. Studies have shown that formulations containing this compound can enhance the stability and release profiles of various pharmaceuticals .

The primary mechanism through which octacosyl docosanoate exerts its biological effects is through hydrophobic interactions with lipid membranes. This interaction enhances membrane stability and reduces permeability, which can be beneficial in both plant physiology and drug formulation contexts. The compound's ability to form protective barriers also aids in moisture retention and lubrication.

Case Studies

- Plant Studies : A study on rice straw revealed that octacosyl docosanoate contributes significantly to the composition of lipophilic compounds, impacting both plant health and agricultural practices .

- Pharmaceutical Applications : In a controlled study examining drug delivery systems, formulations containing octacosyl docosanoate demonstrated improved encapsulation efficiency for hydrophobic drugs compared to traditional carriers .

Data Tables

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing octacosyl docosanoate, and what factors influence yield and purity?

- Methodological Answer: Synthesis typically involves esterification reactions between docosanoic acid and octacosanol, using catalysts like sulfuric acid or enzymatic lipases. Key factors include reaction temperature (optimized between 60–80°C), solvent choice (e.g., toluene or hexane), and purification via column chromatography or recrystallization. Yield is influenced by stoichiometric ratios and catalyst efficiency, with purity verified by thin-layer chromatography (TLC) and NMR .

Q. Which spectroscopic techniques are most effective for characterizing octacosyl docosanoate, and how should data interpretation be structured?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) are standard. NMR peaks for ester carbonyl (170–175 ppm in ¹³C) and alkyl chain protons (0.8–1.5 ppm in ¹H) must align with predicted molecular structure. FTIR should confirm ester C=O stretches (~1740 cm⁻¹). Data interpretation requires comparison to reference spectra and validation via melting point analysis .

Q. What biological roles or ecological significance does octacosyl docosanoate exhibit in natural systems?

- Methodological Answer: Studies suggest its role as a cuticular lipid in insects (e.g., pheromone components) and plant waxes. For example, in R. algida plants, octacosyl esters contribute to water retention and pest resistance. Research should involve gas chromatography-mass spectrometry (GC-MS) for identification and bioassays to test ecological functions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for octacosyl docosanoate across studies?

- Methodological Answer: Contradictions may arise from differential scanning calorimetry (DSC) protocols or sample purity. Standardize heating rates (e.g., 10°C/min under inert gas) and validate purity via elemental analysis. Cross-reference data with synthetic replicates and conduct meta-analyses to identify confounding variables (e.g., humidity, solvent residues) .

Q. What experimental designs are optimal for studying the interaction of octacosyl docosanoate with lipid bilayers or biological membranes?

- Methodological Answer: Use Langmuir-Blodgett troughs to measure monolayer penetration or atomic force microscopy (AFM) for membrane rigidity changes. Computational molecular dynamics (MD) simulations can model alkyl chain alignment with phospholipids. Controls should include varying pH and ionic strength to mimic physiological conditions .

Q. How can synthesis protocols be optimized to produce octacosyl docosanoate with >95% yield for large-scale biochemical assays?

- Methodological Answer: Employ microwave-assisted synthesis to reduce reaction time and improve efficiency. Optimize catalyst loading (e.g., 5% lipase by weight) and use gradient solvent systems for purification. Validate scalability via pilot batches and statistical design of experiments (DoE) to identify critical parameters .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving octacosyl docosanoate?

- Methodological Answer: Use probit or logit regression models to estimate LC₅₀ values. Pair with ANOVA to compare treatment groups and control for batch variability. Ensure replication (n ≥ 3) and report confidence intervals. Meta-analyses should address heterogeneity using I² statistics .

Methodological Guidelines for Research Design

- Literature Gaps : Prioritize studies addressing under-researched areas, such as enzymatic synthesis pathways or ecological impacts in non-model species .

- Data Contradictions : Apply PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to narrow scope and isolate variables .

- Ethical Reporting : Disclose synthetic byproducts and environmental safety data per REACH guidelines, referencing safety data sheets for handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.